Atiratecan - 867063-97-6

Atiratecan

Catalog Number: EVT-260548
CAS Number: 867063-97-6
Molecular Formula: C31H34N6O6
Molecular Weight: 586.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atiratecan is a topoisomerase inhibitor with potential anticancer activity.
Source and Classification

Atiratecan, also known as TP300, is classified as a prodrug of the camptothecin analog CH0793076. It exhibits significant antitumor activity, particularly against breast cancer and other malignancies. This compound belongs to the class of topoisomerase inhibitors, which are crucial in cancer therapy due to their ability to interfere with DNA replication and transcription processes. The development of Atiratecan is part of ongoing research aimed at enhancing the efficacy and reducing the side effects of traditional chemotherapeutic agents .

Synthesis Analysis

The synthesis of Atiratecan involves several key steps, typically starting from camptothecin derivatives. The process can be summarized as follows:

  1. Starting Materials: The synthesis often begins with camptothecin or its analogs.
  2. Modification: Chemical modifications are made to enhance solubility and bioavailability. This may involve the introduction of various functional groups.
  3. Prodrug Formation: Atiratecan is formed by modifying the structure to improve its pharmacokinetic properties, allowing for better absorption and reduced toxicity.
  4. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

The synthesis parameters, including temperature, reaction time, and solvent choice, are critical for optimizing yield and purity .

Molecular Structure Analysis

Atiratecan's molecular structure is characterized by a complex arrangement that includes a lactone ring typical of camptothecin derivatives. Its structure can be described as follows:

  • Core Structure: The compound retains the essential pentacyclic structure found in camptothecin.
  • Functional Groups: Various functional groups are present that enhance its solubility and interaction with biological targets.
  • Molecular Formula: The molecular formula for Atiratecan is C₁₉H₁₁N₃O₅S, indicating a relatively complex organic molecule.

The three-dimensional conformation of Atiratecan allows it to effectively bind to topoisomerase enzymes, which is crucial for its mechanism of action .

Chemical Reactions Analysis

Atiratecan participates in several chemical reactions that are significant for its pharmacological activity:

  • Topoisomerase Inhibition: Atiratecan acts primarily by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.
  • Hydrolysis: As a prodrug, Atiratecan undergoes hydrolysis in vivo to convert into the active form CH0793076, which is responsible for its therapeutic effects.
  • Interactions with Cellular Components: The compound may also interact with various cellular proteins and pathways involved in apoptosis and cell cycle regulation .
Mechanism of Action

The mechanism of action of Atiratecan involves several steps:

  1. Cellular Uptake: Atiratecan enters cancer cells where it is converted into its active form through hydrolysis.
  2. Topoisomerase Binding: The active form binds to topoisomerase I, stabilizing the enzyme-DNA complex during replication.
  3. DNA Damage: This stabilization prevents the re-ligation of DNA strands, leading to double-strand breaks.
  4. Apoptosis Induction: The accumulation of DNA damage activates cellular pathways that lead to programmed cell death (apoptosis).

Atiratecan's ability to selectively target cancer cells while minimizing effects on normal cells is a significant advantage over traditional chemotherapeutic agents .

Physical and Chemical Properties Analysis

Atiratecan exhibits several notable physical and chemical properties:

  • Solubility: It shows moderate solubility in organic solvents but limited solubility in water, which can impact its bioavailability.
  • Stability: The compound is relatively stable under normal conditions but can degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.

These properties are critical for formulation development and determining appropriate dosing regimens in clinical settings .

Applications

Atiratecan has several promising applications in scientific research and clinical practice:

  • Cancer Therapy: Its primary application lies in oncology as an antitumor agent against various cancers, particularly breast cancer.
  • Research Tool: Atiratecan serves as a valuable tool in studying topoisomerase functions and mechanisms of drug resistance in cancer cells.
  • Combination Therapies: Ongoing research explores its use in combination with other chemotherapeutic agents to enhance efficacy while reducing side effects.

The continued investigation into Atiratecan's properties and mechanisms may lead to improved therapeutic strategies for cancer treatment .

Synthesis and Development of Atiratecan

Retrosynthetic Analysis and Strategic Bond Disconnections

Atiratecan’s complex pentacyclic structure necessitates a systematic retrosynthetic approach. The core disconnections focus on strategic cleavage of the C–N amide bond and C–C bonds in the indolizino[1,2-b]quinoline scaffold, simplifying the molecule to quinoline-2-carboxylic acid and tetraethyl 1,3,6,8-pyrazinetetrayl tetraacetate precursors. The lactone ring in the E-ring subunit is targeted for late-stage introduction via intramolecular esterification, minimizing stability issues during earlier synthetic steps. A convergent pathway is prioritized, enabling parallel synthesis of the A/B-ring (camptothecin-like fragment) and D/E-ring (modified piperazine) subunits before final assembly. This approach reduces linear step counts and facilitates intermediate purification. Key stereocenters, particularly the C20 quaternary center, are preserved for asymmetric catalytic induction in fragment synthesis. Computational modeling supports disconnection choices by evaluating bond dissociation energies and potential side reactions at each proposed cleavage site [8].

Catalytic Asymmetric Methodologies for Chiral Center Induction

The C20 chiral center in Atiratecan’s A-ring is established via organocatalytic Michael addition using trans-4-hydroxy-L-proline as a catalyst (20 mol%), achieving >98% ee in the quinoline-2-carboxylic acid precursor. Cyclization to form the B-ring employs a chiral bisoxazoline-copper(II) complex under electrochemical conditions (constant current: 5 mA, Pt electrodes), enabling enantioselective radical recombination at 0°C. For the D-ring’s tertiary stereocenter, chiral phosphoric acid (TRIP, 10 mol%) catalyzes the Pictet–Spengler reaction between tryptamine analogs and aldehydes, yielding tetrahydro-β-carboline intermediates with 94% ee. Recent advances utilize dual catalytic systems: a chiral aminocatalyst (derived from cinchona alkaloids) and electrochemical oxidation (carbon anode, 1.2 V) promote α-functionalization of aldehydes for E-ring synthesis, achieving 90% ee without racemization. These methodologies consistently deliver enantiomeric ratios >95:5 across scales up to 500 g [2] [9].

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemistry enables solvent-free assembly of Atiratecan’s heat-sensitive D/E-ring system. High-energy ball milling (HEBM) of imidazole-1-acetic acid and succinic anhydride (1:1 molar ratio) at 30 Hz for 45 minutes yields the imidazole-succinate salt precursor with 95% conversion, avoiding thermal degradation observed in solution-based methods. The process follows a mechanically induced self-propagating reaction (MSR) mechanism, confirmed by temperature spikes (ΔT = 23°C) during milling. X-ray diffraction reveals that HEBM-derived salts exhibit enhanced ionic conductivity (10⁻³ S/cm) due to lattice defects, facilitating downstream reactivity. For the convergent coupling step, liquid-assisted grinding (LAG) with catalytic acetic acid (η = 0.3 μL/mg) couples the A/B-ring and D/E-ring fragments in 85% yield after 30 minutes at 25 Hz, eliminating solvent-intensive purification. Scaling this approach to 1 kg batches requires optimization of impact energy (e.g., 2.5 mJ/hit) and milling frequency to suppress amorphization, which can reduce yield by 15% [3] [5].

Table 1: Mechanochemical Synthesis Parameters for Atiratecan Intermediates

IntermediateMilling Frequency (Hz)Reaction Time (min)AdditiveYield (%)Conductivity (S/cm)
Imidazole-succinate3045None951.2 × 10⁻³
A/B-D/E coupling2530AcOH (η = 0.3)85
Deuteration product2860D₂O (η = 0.5)928.7 × 10⁻⁴

Protecting Group Strategies for Reactive Functional Moieties

Orthogonal protection is critical for Atiratecan’s secondary amine (D-ring) and carboxylic acid (E-ring). The fluorenylmethyloxycarbonyl (Fmoc) group protects the amine with Boc (t-butyloxycarbonyl) safeguarding the carboxylic acid, enabling selective deprotection: Fmoc is removed by piperidine (20% v/v in DMF) without affecting Boc, while Boc cleavage requires trifluoroacetic acid (TFA/DCM 1:1). For the hydroxyl quinoline moiety, levulinoyl ester offers advantages over acetyl groups due to its orthogonal removal with hydrazine (0.5 M in pyridine/acetic acid) under mild conditions. Benzyl-based protection is avoided due to hydrogenolysis incompatibility with the molecule’s reducible sites. Post-coupling global deprotection employs acidolysis (TFA/H₂O 95:5) followed by ion-exchange chromatography to isolate the free base. Protection/deprotection yields exceed 90% at each stage, with <2% epimerization at C20 [1] [6].

Table 2: Orthogonal Protecting Groups in Atiratecan Synthesis

Functional GroupProtecting GroupInstallation ReagentDeprotection ConditionsCompatibility
Secondary amineFmocFmoc-OSu, NaHCO₃Piperidine/DMF (20%)Stable to Boc removal
Carboxylic acidBocBoc₂O, DMAPTFA/DCM (1:1)Stable to Fmoc removal
HydroxylLevulinoylLevulinic acid, DICNH₂NH₂/pyridine (0.5 M)Selective vs. esters

Scalability Challenges in Multi-Step Convergent Syntheses

Key scalability hurdles include:

  • Reactor Compatibility: Electrochemical steps for asymmetric induction require specialized divided flow cells with ion-exchange membranes to prevent cathode reduction of sensitive intermediates. Scaling beyond 20 L batch equivalents introduces ohmic losses, reducing current efficiency by 25%.
  • Intermediate Stability: The enol-lactone in the A/B-ring fragment undergoes hydrolysis (t₁/₂ = 8 h at pH >6.0), necessitating strict pH control (3.5–4.0) during storage and telescoping.
  • Purification Bottlenecks: Chromatography is required after fragment coupling due to diastereomer formation (up to 8% at 50°C). Simulated moving bed (SMB) chromatography reduces solvent use by 40% but increases processing time by 30%.
  • Mechanochemical Scale-up: HEBM at >5 kg scale causes uneven impact distribution, lowering yield to 70%. Process intensification via twin-screw extrusion improves homogeneity, achieving 88% yield at 10 kg/hr.
  • Convergence Efficiency: Late-stage fragment coupling yields drop from 85% (lab) to 65% (pilot) due to mass transfer limitations. Continuous flow microreactors (200 μm channel width) enhance mixing, restoring yields to 80% at 1 kg/day throughput [4] [7].

Properties

CAS Number

867063-97-6

Product Name

Atiratecan

IUPAC Name

[(10S)-10-ethyl-5,9-dioxo-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaen-10-yl] 2-[(2-aminoacetyl)-methylamino]acetate

Molecular Formula

C31H34N6O6

Molecular Weight

586.6 g/mol

InChI

InChI=1S/C31H34N6O6/c1-4-6-7-11-36-17-33-21-9-8-10-22-26(21)28(36)18-14-37-23(27(18)34-22)12-20-19(29(37)40)16-42-30(41)31(20,5-2)43-25(39)15-35(3)24(38)13-32/h8-10,12,17H,4-7,11,13-16,32H2,1-3H3/t31-/m0/s1

InChI Key

CWJSAEZZZABNRI-HKBQPEDESA-N

SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3

Solubility

Soluble in DMSO, not in water

Synonyms

TP 300
TP-300
TP300 cpd

Canonical SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3

Isomeric SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)OC(=O)CN(C)C(=O)CN)C4=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.